molecular formula C6H12N4 B1296251 3,5-Diethyl-4h-1,2,4-triazol-4-amine CAS No. 6285-28-5

3,5-Diethyl-4h-1,2,4-triazol-4-amine

Cat. No.: B1296251
CAS No.: 6285-28-5
M. Wt: 140.19 g/mol
InChI Key: PLSFAHFBTFAYIR-UHFFFAOYSA-N
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Description

3,5-Diethyl-4H-1,2,4-triazol-4-amine (CAS 6285-28-5) is a substituted 1,2,4-triazole derivative of interest in advanced chemical research and development. With the molecular formula C6H12N4 and a molecular weight of 140.19 g/mol, this compound serves as a valuable building block and ligand in inorganic and materials chemistry . As a 4-substituted 1,2,4-triazole, it can function as a versatile ligand for synthesizing coordination complexes. Related 1,2,4-triazole derivatives are known to bridge metal centers, forming dinuclear structures and coordination polymers with potential interesting magnetic properties or topologies . The compound has been characterized in crystallographic studies, which confirm its molecular structure . Researchers utilize this family of compounds to create complexes with various transition metals, which may be applicable in the development of new catalytic systems or functional materials . The compound should be stored in a cool, dark place under an inert atmosphere at room temperature . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-diethyl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-5-8-9-6(4-2)10(5)7/h3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSFAHFBTFAYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277990
Record name 3,5-diethyl-4h-1,2,4-triazol-4-amine
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Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6285-28-5
Record name NSC5581
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-diethyl-4h-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Diethyl 4h 1,2,4 Triazol 4 Amine and Its Derivatives

Established Synthetic Routes to the Parent Compound

The synthesis of 3,5-disubstituted-4-amino-4H-1,2,4-triazoles is a well-documented area of heterocyclic chemistry. The formation of the triazole ring is the critical step, typically achieved through cyclization or cyclocondensation reactions.

Cyclization Reactions

The core synthesis of the 3,5-diethyl-4H-1,2,4-triazol-4-amine heterocycle relies on cyclization strategies. A prevalent method involves the reaction of a carboxylic acid with hydrazine (B178648). In this specific case, propanoic acid is reacted with hydrazine hydrate (B1144303). The process generally requires heating the reactants, often at high temperatures (200° to 280° C), to drive the reaction and remove water by distillation. google.com This uncatalyzed process can sometimes result in variable yields. google.com To improve efficiency and purity, variations of this method have been developed. One such improvement involves conducting the reaction in the presence of an insoluble polymer containing acidic functional groups, such as an acidic ion exchange resin catalyst. google.com This catalytic approach allows the reaction to proceed under milder conditions and produces a product with high yield and purity. google.com

Another approach involves reacting hydrazine with a deficiency of the carboxylic acid, followed by the removal of water through distillation. google.com This method has been shown to decrease the formation of impurities, leading to a final product with purity exceeding 99.9% after recrystallization. google.com

Hydrazine-Mediated Cyclocondensation Approaches

Hydrazine-mediated cyclocondensation is the cornerstone for synthesizing the 4-amino-1,2,4-triazole (B31798) core. The most direct route to this compound involves the condensation of two molecules of propanoic acid with two molecules of hydrazine.

The reaction mechanism proceeds in several steps. Initially, hydrazine reacts with the carboxylic acid to form an acylhydrazide. A second molecule of the carboxylic acid reacts with the remaining amino group of the hydrazine moiety. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable 1,2,4-triazole (B32235) ring. The use of excess hydrazine hydrate is common in these syntheses to ensure the formation of the 4-amino functionality. scispace.com The reaction is typically heated to facilitate the removal of water, which drives the equilibrium towards the formation of the triazole product. google.comgoogle.com

Table 1: Comparison of Synthetic Conditions for 4-Amino-1,2,4-Triazole Derivatives

Reactants Catalyst/Conditions Temperature Yield Purity Source
Hydrazine hydrate, Carboxylic acid None 200°-280° C Moderate Variable google.com
Hydrazine, Carboxylic acid Acidic ion exchange resin 150°-180° C ~91% 99.4% google.com
Hydrazine, Carboxylic acid (deficiency) None, distillation Up to 170° C High >99.9% google.com

Derivatization Strategies at the 4-Amino Position

The 4-amino group of this compound is a reactive site that allows for extensive derivatization, leading to a wide range of compounds with varied chemical properties.

Formation of Imino Compounds (Schiff Bases)

A primary derivatization strategy involves the formation of imines, commonly known as Schiff bases, through the reaction of the 4-amino group with carbonyl compounds. mwjscience.com These reactions are typically straightforward and result in high yields of the corresponding N-(4H-1,2,4-triazol-4-yl)methanimine derivatives.

The condensation of 4-amino-1,2,4-triazoles with various aldehydes and ketones is a widely used method to synthesize Schiff bases. nih.govchemmethod.comresearchgate.net The reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) group. nih.govdergipark.org.tr

These reactions are often carried out by refluxing the 4-aminotriazole and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or tetrahydrofuran. nih.gov In some cases, a catalytic amount of acid, like glacial acetic acid, is added to facilitate the dehydration step. chemmethod.comnepjol.info Sonochemical methods, using ultrasound irradiation, have also been developed to afford the desired Schiff bases in excellent yields within minutes. nih.gov A variety of aromatic and heterocyclic aldehydes and ketones can be used in this condensation, leading to a diverse library of Schiff base derivatives. researchgate.net

Table 2: Examples of Schiff Bases Synthesized from 4-Amino-1,2,4-Triazoles

4-Aminotriazole Derivative Carbonyl Compound Solvent Conditions Product Source
4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol α-methylcinnamaldehyde Ethanol Reflux, 6h 4-((E)-2-methyl-3-phenylallylidene)amino)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol nih.gov
4-amino-1,2,4-Triazole 4-aminoacetophenone Ethanol Reflux, with Acetic Acid 4-((1-(4-aminophenyl)ethylidene)amino)-4H-1,2,4-triazole chemmethod.com
4-amino-4H-1,2,4-triazole 4-(dimethylamino)benzaldehyde Grinding Room Temp, 3-4h 4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole researchgate.net
Influence of Reaction Conditions on Hemiaminal and Schiff Base Formation

The condensation reaction between a 4-aminotriazole and an aldehyde proceeds through a two-step mechanism. The initial step is the formation of a hemiaminal (or carbinolamine) intermediate. nih.gov This is followed by the elimination of a water molecule to yield the final Schiff base. nih.gov The stability of the hemiaminal and the rate of its conversion to the Schiff base are significantly influenced by the reaction conditions.

Studies on the closely related 4-amino-3,5-dimethyl-1,2,4-triazole have provided detailed insights into these factors. nih.gov

Solvent Polarity: The choice of solvent plays a crucial role. The formation of the hemiaminal is favored in apolar aprotic solvents, whereas polar solvents tend to shift the equilibrium towards the formation of the Schiff base. nih.gov The yield of the hemiaminal generally increases with the hydrophobicity of the solvent. nih.gov

Temperature and Concentration: Reaction temperature and substrate concentration also affect the product distribution, influencing the equilibrium between the starting materials, the hemiaminal intermediate, and the final Schiff base product. nih.gov

Electronic Effects of Substituents: The electronic nature of substituents on the aldehyde can also impact the reaction. Electron-withdrawing or electron-donating groups on the aromatic ring of the aldehyde can influence the stability of the hemiaminal and the rate of Schiff base formation. nih.gov

In some cases, particularly with specific substituted benzaldehydes, the hemiaminal intermediate can be isolated as a stable compound. nih.gov The conversion of this stable hemiaminal to the Schiff base requires overcoming an energy barrier for the elimination of water. nih.gov

Table 3: Effect of Solvent on Hemiaminal Formation from 4-Amino-3,5-dimethyl-1,2,4-triazole and 2-Nitrobenzaldehyde

Solvent Dielectric Constant (ε) Hemiaminal Content (%)
n-Hexane 1.88 90
CCl4 2.23 88
Toluene 2.38 85
Benzene 2.27 81
Diethyl ether 4.2 70
Dichloromethane 8.93 65
Acetone 20.7 50
Acetonitrile 35.94 45
DMSO 46.45 30

Data adapted from a study on 4-amino-3,5-dimethyl-1,2,4-triazole. nih.gov

Selective Reduction of Imino Derivatives

The primary amino group of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles can be converted into imines (Schiff bases) through condensation with various aldehydes and ketones. These imino derivatives can then be selectively reduced to yield stable 4-alkylamino- or 4-arylmethylamino-4H-1,2,4-triazoles.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol. researchgate.net This reagent is chemoselective, targeting the imine's carbon-nitrogen double bond (azomethine group) while leaving the triazole ring intact. researchgate.netmasterorganicchemistry.com The reaction proceeds by the nucleophilic addition of a hydride ion from NaBH₄ to the electrophilic carbon of the imine, followed by protonation to yield the secondary amine.

This two-step sequence is a controlled and reliable method for introducing a wide variety of substituents onto the N-4 amino group, significantly expanding the library of accessible derivatives. researchgate.net The reaction is applicable to imines derived from both aromatic and aliphatic aldehydes.

Table 1: Examples of Selective Reduction of Imino Derivatives of 4-Amino-1,2,4-triazoles

Starting Imino Compound (Schiff Base) Reducing Agent Product Reference
4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazoles NaBH₄ 4-Arylmethylamino-3,5-diphenyl-4H-1,2,4-triazoles researchgate.net
4-(1-Aryl)ethylidenamino-3,5-diphenyl-4H-1,2,4-triazoles NaBH₄ 4-(1-Aryl)ethylamino-3,5-diphenyl-4H-1,2,4-triazoles researchgate.net
3-Alkyl-4-phenylethylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones NaBH₄ 3-Alkyl-4-(2-phenylethylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones researchgate.net

N-Acylation Reactions

The nucleophilic 4-amino group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form N-acyl derivatives. For instance, the reaction of a 4-amino-3,5-dialkyl-1,2,4-triazole with an acyl chloride, like phenylacetyl chloride, typically occurs by heating the reactants in a suitable solvent. nih.gov This leads to the formation of a stable amide linkage. chemmethod.com

Acetylation, a specific form of acylation, can be achieved using reagents like acetyl chloride or acetic anhydride. acs.org Studies on the acetylation of 5-amino-1H- nih.govcdnsciencepub.comresearchgate.nettriazole have shown that the reaction conditions can influence the product distribution, sometimes yielding a mixture of mono- and diacetylated derivatives. acs.org For 4-amino-triazoles, acylation is generally expected to occur selectively at the exocyclic amino group under controlled conditions.

Table 2: Representative N-Acylation Reactions of 4-Amino-1,2,4-triazole Systems

4-Amino-triazole Substrate Acylating Agent Reaction Conditions Product Reference
3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones Phenylacetyl chloride Heat in n-butyl acetate 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones nih.gov
4-Amino-3-(4-tolyl)-5-phenyl-4H-1,2,4-triazole Acetic anhydride - 4-Acetylamino-3-phenyl-5-(4-tolyl)-4H-1,2,4-triazole
Schiff base of 4-amino-1,2,4-triazole Acetyl chloride Stir in dry benzene N-acyl derivative (addition to azomethine group) chemmethod.com

Other Nucleophilic Transformations

The 4-amino group of the triazole can participate in other nucleophilic reactions. A notable example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this type of reaction, 4-amino-1,2,4-triazole can act as an aminating agent for electron-deficient aromatic compounds, such as nitroquinolines. cdnsciencepub.com The reaction is typically carried out in a basic medium (e.g., potassium tert-butoxide in DMSO) and allows for the direct C-H amination of the aromatic ring, predominantly at positions ortho or para to a nitro group. cdnsciencepub.com This demonstrates the utility of the 4-amino-triazole moiety as a synthetic equivalent of the NH₂⁻ anion for creating carbon-nitrogen bonds.

Derivatization Strategies on the 1,2,4-Triazole Ring System

Modifications to the heterocyclic core, specifically at the C-3 and C-5 positions, are crucial for tuning the properties of the molecule.

Modifications of Alkyl Substituents at C-3 and C-5

Direct chemical modification of the existing ethyl groups at the C-3 and C-5 positions of this compound is a less common strategy compared to constructing the ring with pre-functionalized precursors. The reactivity of such alkyl groups is generally low. However, derivatization is primarily achieved by employing different starting materials during the synthesis of the triazole ring itself. The Einhorn-Brunner reaction or the Pellizzari reaction, for example, can be adapted using different diacylhydrazines or related precursors to introduce a wide variety of alkyl or aryl substituents at the C-3 and C-5 positions. nih.gov This "building block" approach provides a more versatile and efficient route to structural diversity than post-synthetic modification of the alkyl chains.

Introduction of Heteroatom-Containing Substituents

The introduction of substituents containing heteroatoms (such as sulfur or oxygen) at the C-3 and C-5 positions is a key derivatization strategy, typically accomplished during the synthesis of the triazole ring.

For example, 3,5-disubstituted-4H-1,2,4-triazole-3-thiols are commonly synthesized by the alkaline-mediated cyclization of thiosemicarbazide (B42300) precursors. mdpi.com The resulting thiol (-SH) group is a versatile functional handle. It can be alkylated to form thioethers or oxidized to other sulfur-containing functionalities. Similarly, hydroxyl groups can be introduced at these positions by using different cyclization precursors, leading to 1,2,4-triazol-5-one (B2904161) derivatives. nih.gov These synthetic routes allow for the incorporation of heteroatom-based functionality, which is fundamental for modulating the electronic and steric properties of the molecule.

N-Substitution and Quaternization Strategies on the Triazole Nitrogen Atoms

The 1,2,4-triazole ring contains two sp²-hybridized nitrogen atoms (N-1 and N-2) that are available for electrophilic attack, such as alkylation. This leads to N-substituted derivatives and, upon further reaction, quaternary triazolium salts.

Alkylation of N-unsubstituted 1,2,4-triazoles with electrophiles like alkyl halides typically yields a mixture of N-1 and N-2 isomers. researchgate.net The regioselectivity of the reaction can be influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. chemicalbook.com For instance, alkylation in the presence of sodium ethoxide in ethanol tends to favor the N-1 substituted product, whereas using aqueous sodium hydroxide (B78521) can produce a mixture of N-1 and N-4 isomers for the parent 1H-1,2,4-triazole. chemicalbook.com

Further alkylation of an N-substituted triazole leads to the formation of a quaternary triazolium salt. researchgate.net For a 1-alkyl-1,2,4-triazole, quaternization occurs at the N-4 position. These resulting ionic compounds have applications as ionic liquids and precursors for N-heterocyclic carbenes. lookchem.com The quaternization is generally a high-yielding process and can be performed under neat conditions by heating the N-substituted triazole with an alkyl halide. researchgate.net

Solid-Phase Synthetic Approaches to 4-Amino-1,2,4-Triazole Derivatives

Solid-phase organic synthesis (SPOS) has emerged as a powerful platform for the combinatorial synthesis of heterocyclic compounds, including derivatives of 4-amino-1,2,4-triazole. This methodology utilizes a solid support, typically a polymeric resin, to which a starting material is anchored. Subsequent reactions are carried out in a stepwise manner, with the key advantage being the ease of purification; excess reagents and by-products are simply washed away from the resin-bound intermediate. This approach allows for the rapid generation of libraries of compounds for screening and optimization. Various strategies have been developed for the synthesis of 4-amino-1,2,4-triazole derivatives on solid supports, ranging from using the resin as a catalyst to employing it as a scaffold for multi-step synthesis.

One notable strategy involves the use of an insoluble polymer with acidic functional groups, which acts as a catalyst for the formation of the triazole ring. google.comgoogle.com This method facilitates the reaction between hydrazine or an aqueous hydrazine solution and a carboxylic acid under milder conditions than traditional solution-phase synthesis, leading to high yields and purity. google.com For instance, the reaction of hydrazine hydrate with formic acid in the presence of Amberlyst 15 resin, an acidic ion exchange resin, has been shown to produce 4-amino-1,2,4-(4H)triazole with high efficiency. google.com The polymer catalyst simplifies the workup process, as it can be removed by simple filtration. google.com This method is not limited to the parent compound and can be applied to produce various 3,5-disubstituted derivatives by selecting the appropriate carboxylic acid. google.com

ReactantsCatalystProductYieldPurityReference
Hydrazine Hydrate + Formic AcidAmberlyst 15 Resin4-amino-1,2,4-(4H)triazole85%99.5% google.com
Hydrazine Hydrate + Formic AcidRecycled Amberlyst 15 Resin4-amino-1,2,4-(4H)triazole91%99.4% google.com
Hydrazine Hydrate + Isobutyric AcidAcidic Ion Exchange Resin3,5-Diisopropyl-4-amino-1,2,4-(4H)triazoleEffectiveN/A google.com
Hydrazine Hydrate + Glycolic AcidAcidic Ion Exchange Resin3,5-Di(hydroxymethyl)-4-amino-1,2,4-(4H)triazoleEffectiveN/A google.com

A more classical solid-phase approach involves building the heterocyclic ring directly on a resin support. A methodology for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed where α-amino acids are anchored to an activated carbonate resin. nih.gov This strategy allows for the introduction of diversity at multiple positions of the triazole ring, making it suitable for creating peptidomimetic scaffolds. nih.gov The synthesis begins with the immobilization of the amino acid, followed by a sequence of reactions including thioamide formation and cyclization with hydrazides to construct the 1,2,4-triazole core. nih.gov This approach is compatible with standard peptide synthesis protecting groups, further expanding its versatility. nih.gov

Another application of solid-phase methodology is in the derivatization of the pre-formed triazole nucleus. Polymer-supported catalysts can be effectively used in reactions such as the Suzuki-Miyaura coupling. nih.gov For example, 5-amino-3-bromo-1,2,4-triazole analogs can be reacted with various boronic acids using a polymer-supported palladium catalyst to introduce diverse aryl groups at the 3-position of the triazole ring. nih.gov This method, often combined with microwave-assisted organic synthesis (MAOS), facilitates a high-throughput workflow for generating libraries of triazole derivatives. nih.gov

The concept of "traceless" solid-phase synthesis is particularly advantageous as it ensures that no part of the linker remains in the final product molecule after cleavage from the resin. nih.gov While specific examples for this compound are not detailed, the principles of traceless synthesis are widely applicable to heterocyclic chemistry and represent an advanced strategy for obtaining pure compounds without residual functional groups from the solid support attachment. nih.gov These solid-phase techniques, whether using resin as a catalyst, a support, or as a carrier for a reagent, offer significant advantages in efficiency, purification, and automation for the synthesis of 4-amino-1,2,4-triazole derivatives.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. For 3,5-Diethyl-4H-1,2,4-triazol-4-amine, both Infrared (IR) and Raman spectroscopy are essential for a complete vibrational analysis.

The IR spectrum of 4-amino-1,2,4-triazole (B31798) derivatives is characterized by several key absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) typically appear as two distinct bands in the region of 3350-3250 cm⁻¹. nih.govnih.gov The asymmetric stretching vibration (ν_as(NH₂)) is found at a higher wavenumber, while the symmetric stretching (ν_s(NH₂)) appears at a lower wavenumber. The presence of these two bands is a clear indicator of the -NH₂ group.

The triazole ring itself gives rise to characteristic vibrations. The C=N stretching vibrations are typically observed in the 1651-1601 cm⁻¹ region. nih.gov The N-N stretching of the triazole ring can be seen around 1433 cm⁻¹. The C-N stretching vibrations are also prominent and usually appear in the 1159 cm⁻¹ region.

The ethyl substituents introduce vibrations associated with alkyl groups. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 2975-2850 cm⁻¹ range. Bending vibrations for these groups would appear in the 1460-1375 cm⁻¹ region.

Table 1: Expected Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy
Asymmetric NH₂ Stretch 3350 - 3300 IR, Raman
Symmetric NH₂ Stretch 3280 - 3250 IR, Raman
C-H Stretch (Alkyl) 2975 - 2850 IR, Raman
C=N Stretch (Triazole Ring) 1651 - 1601 IR, Raman
NH₂ Scissoring 1650 - 1600 IR
C-H Bend (Alkyl) 1460 - 1375 IR
N-N Stretch (Triazole Ring) ~1433 IR

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.

In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl groups and the amino group. Based on data from related 4-amino-1,2,4-triazole derivatives, the following assignments can be predicted:

Amino Protons (-NH₂): A broad singlet is anticipated for the two protons of the amino group. The chemical shift of this signal is highly dependent on solvent and concentration but typically appears in the downfield region, potentially around 5.0-6.0 ppm.

Ethyl Group Protons (-CH₂CH₃): The two ethyl groups are chemically equivalent. The methylene protons (-CH₂) are expected to appear as a quartet due to coupling with the adjacent methyl protons. This quartet would likely be found in the range of 2.6-2.9 ppm. The methyl protons (-CH₃) would appear as a triplet due to coupling with the methylene protons, with an expected chemical shift in the range of 1.2-1.4 ppm.

Table 2: Predicted ¹H-NMR Spectral Data

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-NH₂ 5.0 - 6.0 Singlet (broad)
-CH₂- 2.6 - 2.9 Quartet

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are expected.

Triazole Ring Carbons (C3 & C5): Due to the symmetry of the molecule, the two carbon atoms of the triazole ring (C3 and C5) are equivalent. These carbons, being part of a C=N bond in a heterocyclic system, are expected to resonate significantly downfield. Based on analogous structures, their chemical shift is predicted to be in the range of 150-160 ppm.

Methylene Carbons (-CH₂-): The two methylene carbons of the ethyl groups are also equivalent and would appear as a single signal. Their chemical shift is anticipated to be in the range of 20-25 ppm.

Methyl Carbons (-CH₃): The terminal methyl carbons of the ethyl groups are the most shielded and would therefore appear at the most upfield position, likely in the range of 10-15 ppm.

Table 3: Predicted ¹³C-NMR Spectral Data

Carbon Group Predicted Chemical Shift (δ, ppm)
C3 & C5 (Triazole Ring) 150 - 160
-CH₂- 20 - 25

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆H₁₂N₄), the molecular weight is 140.19 g/mol .

The electrospray ionization (ESI) mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 141. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves characteristic losses. A primary fragmentation pathway for 4-amino-1,2,4-triazoles can be the loss of the amino group and subsequent ring cleavage. Common fragmentation patterns for substituted 1,2,4-triazoles include the elimination of a nitrogen molecule (N₂), leading to a fragment ion with a loss of 28 Da. Further fragmentation would involve the cleavage of the ethyl side chains, such as the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da).

Table 4: Plausible Mass Spectrometry Fragmentation

m/z Value Possible Ion
141 [C₆H₁₂N₄ + H]⁺ (Protonated Molecule)
113 [M+H - N₂]⁺
112 [M - N₂]⁺
98 [M+H - N₂ - CH₃]⁺

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula. The molecular formula for this compound is C₆H₁₂N₄.

The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (C: 12.01, H: 1.008, N: 14.01) and the molecular weight (140.19 g/mol ).

Carbon (C): (6 * 12.01) / 140.19 * 100% = 51.41%

Hydrogen (H): (12 * 1.008) / 140.19 * 100% = 8.63%

Nitrogen (N): (4 * 14.01) / 140.19 * 100% = 39.97%

Experimental results from a synthesis of the compound would be expected to yield values closely matching these calculated percentages, typically within a ±0.4% margin, to confirm the purity and identity of the sample.

Table 5: Elemental Analysis Data for C₆H₁₂N₄

Element Theoretical Mass Percentage (%)
Carbon 51.41
Hydrogen 8.63

X-ray Crystallography of the Parent Compound

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. A study conducted at 100 K provides precise data on bond lengths, bond angles, and intermolecular interactions.

The compound crystallizes with four crystallographically independent molecules in the asymmetric unit. This indicates subtle differences in the conformation or environment of each of the four molecules within the crystal lattice. The crystal structure is stabilized by a network of intermolecular N-H···N hydrogen bonds. These interactions involve the amino groups acting as hydrogen bond donors and the nitrogen atoms of the triazole rings of adjacent molecules acting as acceptors. This hydrogen bonding network results in the formation of a three-dimensional framework, which features rings described by the graph-set notation R⁴₄(10) and R⁴₄(20). The structure is further supported by weak C-H···π interactions.

Analysis of closely related structures, such as 4-amino-3,5-dimethyl-4H-1,2,4-triazole, reveals typical bond lengths within the triazole ring, with C-N bonds around 1.36 Å and the N-N bond of the ring at approximately 1.41 Å. nih.gov The exocyclic N-N bond connecting the amino group to the ring is also around 1.41 Å. nih.gov The bond angles within the five-membered triazole ring are all close to the ideal 108°. The diethyl groups would be expected to adopt staggered conformations to minimize steric strain.

Table 6: Key Crystallographic Parameters (Based on Analogous Structures)

Parameter Description Expected Value
Crystal System The geometric shape of the unit cell Monoclinic / Orthorhombic
Space Group The symmetry of the crystal lattice e.g., P2₁/c
C-N (ring) Bond Length Average length of carbon-nitrogen bonds in the triazole ring ~1.36 Å
N-N (ring) Bond Length Length of the nitrogen-nitrogen bond in the triazole ring ~1.41 Å
N-N (exocyclic) Bond Length Length of the bond between the ring and amino nitrogen ~1.41 Å

Table 7: Compound Names Mentioned

Compound Name
This compound
4-amino-1,2,4-triazole
1,2,4-triazole
3,5-diamino-1,2,4-triazole

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound, as determined by X-ray crystallography, reveals a sophisticated arrangement in the solid state. The compound crystallizes with four independent molecules in the asymmetric unit. mdpi.com This multiplicity indicates subtle differences in the conformation of each molecule, influenced by the local crystalline environment.

Hydrogen Bonding Networks (N-H⋯N, C-H⋯π)

Hydrogen bonding is a defining feature of the crystal structure of this compound. The primary and most influential of these are the intermolecular N-H⋯N hydrogen bonds. These interactions occur between the amino group (N-H) of one molecule and the nitrogen atoms of the triazole ring of a neighboring molecule. mdpi.com This extensive network of N-H⋯N bonds is the principal force driving the formation of the three-dimensional crystalline framework. mdpi.com

In addition to the strong N-H⋯N interactions, the crystal structure is also supported by weaker C-H⋯π interactions. mdpi.com These bonds form between the hydrogen atoms of the ethyl groups and the π-electron system of the triazole rings of adjacent molecules. While individually less energetic than classical hydrogen bonds, the cumulative effect of these C-H⋯π interactions plays a crucial role in the cohesion and stabilization of the crystal packing.

A summary of the key intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorRole in Crystal Structure
Hydrogen BondAmino Group (N-H)Triazole Nitrogen (N)Forms a 3D framework, creates R(4)4(10) and R(4)4(20) rings. mdpi.com
C-H⋯π InteractionEthyl Group (C-H)Triazole Ring (π system)Supports and stabilizes the hydrogen-bonded network. mdpi.com

Conformational Analysis and Molecular Planarity

The presence of four crystallographically independent molecules in the asymmetric unit of this compound signifies conformational diversity in the solid state. mdpi.com While the core triazole ring is inherently planar, the ethyl substituents and the exocyclic amino group can adopt different orientations. These variations in torsion angles among the four independent molecules lead to distinct conformations.

X-ray Crystallography of Derivatives and Coordination Complexes

The 4-amino-1,2,4-triazole scaffold, including derivatives like this compound, is a versatile ligand in coordination chemistry. X-ray crystallography studies on related coordination complexes reveal various modes of metal binding. These compounds can act as bridging ligands, connecting multiple metal centers to form coordination polymers. mdpi.comnih.gov

For instance, in a silver(I) complex of 4-amino-4H-1,2,4-triazole, the ligand acts as a bridging unit, coordinating to two different silver atoms. mdpi.com In this particular structure, the coordination geometry around one silver atom is slightly bent, while the other exhibits a distorted tetrahedral environment. mdpi.com The triazole derivative and a nitrate (B79036) anion together bridge the silver centers, creating a two-dimensional coordination polymer. mdpi.com

Transition metal complexes with other substituted 4-amino-1,2,4-triazole derivatives, such as those with Ni(II), Cu(II), Zn(II), and Cd(II), have also been synthesized and structurally characterized. In many of these complexes, the triazole ligand coordinates to the metal ion in a bidentate fashion, typically through a nitrogen atom of the triazole ring and the nitrogen of the amino group, forming a stable five-membered chelate ring. nih.gov The resulting coordination geometries are often tetrahedral or square planar, depending on the metal ion and other coordinating ligands. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of 1,2,4-triazole derivatives is characterized by transitions within the heterocyclic ring system. The unsubstituted 1,2,4-triazole exhibits a very weak absorption around 205 nm. ijsr.net The introduction of substituents onto the triazole ring can lead to shifts in the absorption maxima.

For 4-amino-substituted 1,2,4-triazoles, the electronic transitions are primarily of the π → π* and n → π* type. These transitions involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. The π → π transitions are typically of higher energy and result in strong absorption bands, while the n → π* transitions are of lower energy and often appear as weaker bands or shoulders.

Coordination Chemistry of 3,5 Diethyl 4h 1,2,4 Triazol 4 Amine and Analogous Ligands

Ligand Properties and Coordination Modes

The coordination behavior of 3,5-Diethyl-4H-1,2,4-triazol-4-amine and its analogs is dictated by the electronic and steric properties of the ligand. The presence of multiple nitrogen atoms in the triazole ring and the exocyclic amino group provides several potential coordination sites.

Derivatives of 4-amino-1,2,4-triazole (B31798) are classic examples of multi-nitrogen-donor ligands. nih.gov The key potential donor sites are the two adjacent nitrogen atoms of the triazole ring (N¹ and N²) and, in some cases, the nitrogen atom of the 4-amino group. The strong σ-donor and weak π-acceptor properties of the 1,2,4-triazole (B32235) ring enable the formation of robust coordination bonds with various metal ions. nih.gov The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the counter-anion, the solvent system used for synthesis, and the steric and electronic effects of the substituents at the 3 and 5 positions of the triazole ring.

The most prevalent coordination mode for 4-amino-1,2,4-triazole and its derivatives is the N¹,N²-bidentate bridging fashion. researchgate.net In this arrangement, the ligand bridges two metal centers through its adjacent N¹ and N² atoms. This bridging capability is a cornerstone of the construction of dinuclear, oligonuclear, and polymeric coordination complexes. researchgate.net The N-N bridge within the triazole ring facilitates the formation of polynuclear structures with specific magnetic properties. researchgate.net For instance, numerous iron(II) complexes with 4-amino-1,2,4-triazole derivatives exhibit spin crossover phenomena, where the spin state of the metal ion can be switched by external stimuli like temperature or pressure. ncl.ac.uk

An illustrative example is the formation of dinuclear iron(II) complexes with 4-amino-3,5-di(2-pyridyl)-4H-1,2,4-triazole, where two triazole ligands bridge two iron centers. acs.org Similarly, trinuclear transition metal complexes with sulfonate-functionalized 1,2,4-triazole derivatives feature a linear array of metal ions linked by triple N¹,N²-triazole bridges. mdpi.com

While less common, monodentate coordination through the N¹ atom of the triazole ring is also observed. In this mode, only one of the triazole ring nitrogens binds to a single metal center. The steric bulk of the substituents at the 3 and 5 positions can influence the likelihood of this coordination mode. Larger substituents may hinder the close approach of two metal centers required for bridging coordination, thereby favoring a monodentate arrangement. The specific synthetic conditions, such as the metal-to-ligand ratio, can also play a crucial role in determining whether a monodentate or bidentate bridging mode is adopted.

The nature of the substituents at the 3 and 5 positions of the 4-amino-1,2,4-triazole ring significantly impacts the coordination behavior and the properties of the resulting metal complexes. The ethyl groups in this compound exert both electronic and steric effects.

Electronically, the ethyl groups are electron-donating, which increases the electron density on the triazole ring and enhances the σ-donor capacity of the nitrogen atoms. This can lead to stronger metal-ligand bonds.

Sterically, the ethyl groups are bulkier than methyl or hydrogen substituents. This increased steric hindrance can influence the geometry of the resulting complexes, potentially affecting the metal-metal distances in bridged structures and influencing the spin states of the metal ions. The functionalization at the 4-position is also a key factor, as it can introduce additional structural motifs without sterically hindering the N¹,N² bridging. mdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The propensity of 4-amino-1,2,4-triazole derivatives to act as N¹,N²-bidentate bridging ligands makes them excellent candidates for the synthesis of dinuclear and oligonuclear complexes. researchgate.net These complexes are often synthesized by reacting the triazole ligand with a transition metal salt in a stoichiometric ratio that favors the formation of bridged species.

For example, dinuclear copper(II) complexes of 3,5-diamino-1,2,4-triazole have been synthesized and characterized. researchgate.net The synthesis of trinuclear complexes with 4-amino-3,5-dimethyl-1,2,4-triazole has also been reported, where the ligand coordinates to metal ions such as Mn(II), Co(II), and Cu(II). mdpi.com

The characterization of these complexes is typically carried out using a combination of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and magnetic susceptibility measurements. Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal centers.

Below is a table summarizing some representative dinuclear and oligonuclear complexes formed with 4-amino-1,2,4-triazole analogs.

ComplexLigandMetal Ion(s)Structural MotifReference
FeII2(adpt)2(H2O)1.5(CH3CN)2.544-amino-3,5-di(2-pyridyl)-4H-1,2,4-triazoleIron(II)Doubly triazole bridged dinuclear acs.org
[M3(μ-L)6(H2O)6]6− (M = MnII, CoII, NiII)4-(1,2,4-triazol-4-yl)ethanedisulfonateManganese(II), Cobalt(II), Nickel(II)Linear trinuclear with triple N¹,N²-triazole bridges mdpi.com
Trinuclear azide (B81097) complexes4-Amino-3,5-dimethyl-1,2,4-triazoleCu, Co, Ni, Zn, Mn, CdTrinuclear mdpi.com

Polynuclear Complexes and Coordination Polymers

Substituted 4-amino-1,2,4-triazoles are effective building blocks for creating polynuclear complexes and coordination polymers. Their polydentate nature, combining the coordination geometries of pyrazoles and imidazoles, gives them a strong capacity to bridge multiple metal ions, leading to diverse structural motifs. tandfonline.com The N1 and N2 atoms of the triazole ring are commonly involved in bridging, a coordination mode that facilitates the formation of extended one-, two-, or three-dimensional networks. mdpi.com

For instance, coordination polymers of manganese and cadmium have been synthesized using 3-hydrazino-4-amino-1,2,4-triazole, where the ligand links metal centers to form infinite 1D chains. tandfonline.com Similarly, a 2D coordination polymer of Ag(I) was formed using 4-amino-4H-1,2,4-triazole as a bridging ligand. mdpi.com The resulting structures are often influenced by the specific substituents on the triazole ring, the choice of metal ion, and the counter-anions present in the synthesis. tandfonline.com In some cases, these ligands can lead to the formation of discrete polynuclear complexes, such as a tetranuclear manganese(II) complex where double bridges of end-on azides and chelation from 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole ligands define the structure. nih.gov

The formation of these extended structures is of great interest for developing materials with specific functionalities, including molecular magnetism. researchgate.net The triazole bridge is known to propagate magnetic interactions between transition metal ions. researchgate.netmdpi.com For example, in cationic 1D chains of copper(II) with bridging 4-amino-4H-1,2,4-triazole, strong antiferromagnetic coupling between the Cu(II) ions is observed. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs) Utilizing Triazole Ligands

The versatility of 1,2,4-triazole derivatives extends to the construction of metal-organic frameworks (MOFs). These porous materials are of interest for applications in gas storage, catalysis, and separation. tandfonline.comjyu.fi Triazole-based ligands are attractive for MOF synthesis due to their strong coordinating ability and the directional nature of their bonds, which allows for predictable framework topologies. tennessee.edu

Several 3D MOFs have been successfully constructed using substituted 4-amino-1,2,4-triazole ligands. For example, two interpenetrated 3D pillared-layer MOFs and a homochiral 3D framework were synthesized using 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole and a dicarboxylate linker with zinc(II). jyu.fi In another example, a 3D framework of zinc(II) was created with 3-amino-1,2,4-triazolate, resulting in a structure with a primitive cubic uninodal topology. niscpr.res.in The introduction of functional groups on the triazole ring, such as amino groups, can be used to further functionalize the resulting MOFs. researchgate.net The anions present during synthesis can also play a crucial role in directing the final structure of the MOF. niscpr.res.in

Specific Metal Ion Coordination Studies (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Ag(I))

The coordination of 4-amino-1,2,4-triazole and its analogs has been studied with a variety of transition metal ions.

Co(II), Ni(II), and Cu(II): A series of coordination complexes with Ni(II), Cu(II), and other metals were prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, where the ligand acts as a bidentate, coordinating through sulfur and an amino group. nih.govnih.gov New coordination compounds of Cu(II) and Co(II) with 4-amino-1,2,4-triazole have been synthesized, some forming 1D chains and others forming trinuclear units. researchgate.net Numerous oligonuclear and polymeric Cu(II) complexes with 4-amino-4H-1,2,4-triazole have been reported, forming both mononuclear complexes and 1D chains. nih.govresearchgate.net

Zn(II): Zinc(II) complexes have been synthesized with 4-amino-1,2,4-triazole, where the ligand can act as a counteranion in some structures, leading to 3D supramolecular architectures through hydrogen bonding. tandfonline.com Dinuclear zinc complexes bridged by 3,5-diamino-1,2,4-triazole have also been prepared. acs.org Zinc has a versatile coordination chemistry, often forming tetrahedral or octahedral geometries with N-donor ligands. nih.gov

Mn(II): Polynuclear and polymeric Mn(II) complexes have been synthesized using 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, resulting in structures ranging from 1D zigzag chains to tetranuclear complexes. nih.gov Additionally, coordination polymers of Mn(II) with 3-hydrazino-4-amino-1,2,4-triazole form 1D chains with distorted octahedral manganese centers. tandfonline.com

Ag(I): A new Ag(I) adduct with 4-amino-4H-1,2,4-triazole was synthesized, forming a two-dimensional coordination polymer. mdpi.com In this structure, the triazole ligand adopts a bridging mode, connecting two crystallographically independent silver atoms. mdpi.com

Metal IonLigand AnalogResulting StructureReference
Co(II) 4-amino-1,2,4-triazoleTrinuclear complex researchgate.net
Ni(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral complex nih.govnih.gov
Cu(II) 4-amino-1,2,4-triazoleMononuclear & 1D chains researchgate.netnih.govresearchgate.net
Zn(II) 4-amino-1,2,4-triazole3D supramolecular architecture tandfonline.com
Mn(II) 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole1D chains & tetranuclear complex nih.gov
Ag(I) 4-amino-4H-1,2,4-triazole2D coordination polymer mdpi.com

Structural Features of Coordination Compounds

The coordination geometry around the metal centers in complexes with 4-amino-1,2,4-triazole ligands is diverse and depends on the metal ion, the specific ligand, and other coordinating species.

Distorted Tetrahedral: In a silver(I) complex with 4-amino-4H-1,2,4-triazole, one of the two independent silver atoms exhibits a distorted tetrahedral geometry. mdpi.com Complexes of Ni(II), Zn(II), and Cd(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol were also suggested to have tetrahedral geometries. nih.govnih.gov Dinuclear zinc complexes with 3,5-diamino-1,2,4-triazole also feature slightly distorted tetrahedral zinc centers. acs.org

Octahedral: Manganese(II) and Cadmium(II) complexes with 3-hydrazino-4-amino-1,2,4-triazole show six-coordinate distorted octahedral structures. tandfonline.com In a trinuclear cobalt complex, the cobalt ions have an octahedral environment. researchgate.net

Square Pyramidal and Square Planar: A mononuclear copper(II) complex with 4-amino-1,2,4-triazole displays a square-pyramidal geometry. researchgate.net In contrast, copper(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol were proposed to have a square planar structure. nih.govnih.gov

Metal Ion/LigandCoordination GeometryReference
Ag(I) / 4-amino-4H-1,2,4-triazoleDistorted Tetrahedral & Bent mdpi.com
Ni(II) / 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.govnih.gov
Mn(II) / 3-hydrazino-4-amino-1,2,4-triazoleDistorted Octahedral tandfonline.com
Cu(II) / 4-amino-1,2,4-triazoleSquare-Pyramidal researchgate.net
Co(II) / 4-amino-1,2,4-triazoleOctahedral researchgate.net

The bridging nature of 1,2,4-triazole ligands frequently leads to the formation of metallacycles within the coordination structure. The most common bridging mode involves the N1 and N2 atoms of the triazole ring connecting two metal centers. This N1,N2-bridging is a fundamental interaction in the formation of chains, layers, and frameworks. mdpi.comresearchgate.net In dinuclear zinc complexes, two triazole ligands bridge two zinc atoms to form a central six-membered Zn₂N₄ ring. acs.org This type of chelation and bridging is crucial for creating stable, extended architectures.

The distance between metal centers in polynuclear complexes is dictated by the nature of the bridging ligands. The N1,N2-bridge of the 1,2,4-triazole ring provides a short and conjugated pathway that can facilitate magnetic superexchange between paramagnetic metal centers. mdpi.com

In a 1D copper(II) chain triply bridged by 4-amino-1,2,4-triazole ligands, the Cu···Cu distance was found to be 3.8850(3) Å. researchgate.net In a cadmium(II) coordination polymer, the neighboring metal centers connected by one chloride and two N1,N2-triazole bridges have a Cd···Cd distance of 3.845 Å. mdpi.com A trinuclear zinc complex with a 1,2,4-triazole functionalized methionine ligand showed a Zn···Zn distance of 3.848 Å. researchgate.net In a dinuclear zinc complex bridged by two 3,5-diamino-1,2,4-triazole ligands, the Zn···Zn distance is 3.568 Å. acs.org These distances are critical in determining the magnetic and electronic properties of the resulting materials.

Supramolecular Architectures in Coordination Chemistry

The coordination chemistry of this compound and its analogs is significantly enriched by the formation of complex supramolecular architectures. These extended structures are not formed by covalent bonds but are rather the result of weaker, non-covalent intermolecular interactions. The specific geometry of the metal centers, the nature of the triazole ligand, and the presence of counter-ions or solvent molecules all play a crucial role in directing the assembly of individual coordination complexes into one-, two-, or three-dimensional networks. mdpi.comsemanticscholar.org The final architecture is governed by a delicate balance of these interactions, leading to fascinating and diverse structural motifs. The 4-amino group and the nitrogen atoms of the triazole ring are particularly important as they provide multiple sites for hydrogen bonding, which is a key factor in the construction of these higher-order structures. acs.orgmdpi.com

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H⋯π)

Intermolecular interactions are the cornerstone of supramolecular chemistry in coordination compounds derived from 4-amino-1,2,4-triazole ligands. These forces, while individually weak, collectively dictate the packing of molecules in the crystalline state, leading to robust and well-defined architectures.

Hydrogen Bonding: The most prominent intermolecular force in the supramolecular assembly of this compound and its analogs is hydrogen bonding. The amino group (-NH₂) on the N4 position of the triazole ring acts as an excellent hydrogen bond donor, while the uncoordinated nitrogen atoms of the triazole ring are effective acceptors. nih.gov

In the crystal structure of this compound itself, intermolecular N-H⋯N hydrogen bonds involving the amino groups and the triazole nitrogen atoms are fundamental to its structure. These interactions link the four crystallographically independent molecules, creating a complex three-dimensional framework. nih.gov This network is characterized by the formation of specific ring motifs, denoted as R(4)(4)(10) and R(4)(4)(20) rings. nih.gov

A similar pattern is observed in the closely related analog, 4-amino-3,5-dimethyl-4H-1,2,4-triazole. In this compound, N—H⋯N hydrogen bonds also connect the amino groups with the triazole ring's nitrogen atoms, but in this case, they result in the formation of a two-dimensional sheet structure. nih.gov The geometric parameters for these interactions have been determined through crystallographic studies.

Table 1: Hydrogen Bond Geometry in 4-amino-3,5-dimethyl-4H-1,2,4-triazole nih.gov
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N4—H4D···N1ⁱ0.91 (2)2.25 (2)3.145 (2)170 (2)
N4—H4E···N2ⁱⁱ0.96 (2)2.20 (2)3.086 (2)154 (2)

C-H⋯π Interactions: Alongside strong hydrogen bonds, weaker interactions also contribute significantly to the stability of the supramolecular structures. Among these are C-H⋯π interactions, where a C-H bond from an alkyl group (like the ethyl groups in this compound) or an aromatic ring interacts with the electron cloud of the triazole ring. In the crystal structure of this compound, the extensive hydrogen-bonding network is further supported by these weak C-H⋯π interactions. nih.gov Detailed theoretical and experimental studies on other triazole derivatives have confirmed the existence and importance of such weak interactions, including X-H···π (where X can be C, N, or O) and even mixed X-H···N/X-H···π bonds, in the crystal packing. nih.gov

Other non-covalent interactions like π-π stacking between triazole or other aromatic rings can also be observed, contributing to the formation of layered or stacked architectures in the solid state. ncl.ac.uk

Table 2: Summary of Intermolecular Interactions and Resulting Architectures
Compound/ComplexDominant InteractionsResulting Supramolecular ArchitectureReference
This compoundN-H⋯N hydrogen bonds, C-H⋯π interactions3D framework with R(4)(4)(10) and R(4)(4)(20) rings nih.gov
4-Amino-3,5-dimethyl-4H-1,2,4-triazoleN-H⋯N hydrogen bonds2D sheet nih.gov
[Ag₂(L)₂(NO₃)]ₙ(NO₃)ₙ (L = 4-amino-4H-1,2,4-triazole)O···H, Ag···N, N···H hydrogen bonds2D coordination polymer mdpi.com
Transition metal complexes with sulfonate-functionalized 1,2,4-triazolesH-bonds between coordinated water and sulfonate groupsChains of trimers mdpi.com

Self-Assembly Processes

The formation of complex supramolecular architectures from individual building blocks—metal ions and ligands like this compound—is a process of molecular self-assembly. This process is driven by the formation of coordination bonds between the metal and the ligand, and guided by the directional nature of the non-covalent interactions discussed above.

Coordination-Driven Self-Assembly: The initial step is the formation of a coordination complex. The triazole ligand can coordinate to metal ions in various modes, acting as a bridge between metal centers (typically via the N1 and N2 atoms) or as a terminal ligand. mdpi.comnih.gov This initial coordination event pre-organizes the ligands around the metal center, setting the stage for subsequent supramolecular assembly. In some cases, this process can lead to the spontaneous formation of discrete, closed structures like metallomacrocycles. For example, linking pyridyl-functionalized triazoles with arene-Ru(II) acceptors can result in the self-assembly of [2+2] macrocycles. nih.gov

The final supramolecular architecture is thus a product of a hierarchical assembly process, beginning with the formation of coordination bonds and culminating in an extended, stable crystal lattice held together by a network of specific non-covalent interactions. The rational design of ligands and control over reaction conditions (like solvents and counter-ions) can allow chemists to influence this self-assembly process to target materials with desired structural features and properties. semanticscholar.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure of molecules like 3,5-Diethyl-4h-1,2,4-triazol-4-amine. zsmu.edu.ua These calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of molecular property predictions. acs.org

The precise three-dimensional arrangement of atoms in this compound has been determined experimentally through X-ray crystallography. researchgate.netnih.gov The title compound, with the chemical formula C₆H₁₂N₄, features four crystallographically independent molecules in its asymmetric unit. researchgate.netnih.gov The structure is characterized by a complex three-dimensional framework formed by intermolecular N—H⋯N hydrogen bonds that involve the amino groups and the nitrogen atoms of the triazole ring. researchgate.netnih.gov

Computational geometry optimization using DFT serves to predict the most stable conformation (the ground state) of a molecule by finding the minimum energy structure. These theoretical predictions are often validated by comparing them with high-resolution experimental data from X-ray diffraction. researchgate.net For this compound, the crystal structure reveals that this hydrogen-bonding network is further supported by weak C—H⋯π interactions. researchgate.netnih.gov

Table 1: Selected Crystallographic Data for 4-Amino-3,5-diethyl-4H-1,2,4-triazole

ParameterValueReference
Chemical FormulaC₆H₁₂N₄ researchgate.netnih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n researchgate.net
Molecules per Asymmetric Unit (Z')4 researchgate.netnih.gov
Key InteractionsIntermolecular N—H⋯N hydrogen bonds, C—H⋯π interactions researchgate.netnih.gov

Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. epstem.net Following geometry optimization, DFT calculations can determine the frequencies of the normal modes of vibration. epstem.net These calculated frequencies and their corresponding intensities provide a theoretical spectrum that can be compared with experimental data obtained from FT-IR and Raman spectroscopy. dergipark.org.tr

This comparison helps in the assignment of specific vibrational modes to the observed spectral bands, confirming the molecular structure. epstem.net For triazole derivatives, characteristic stretching vibration bands for the C=N group are typically observed in the IR spectrum, which are indicative of the triazole ring. dergipark.org.tr For instance, in a study on (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, the 63 normal modes of vibration were calculated and assigned based on potential energy distribution (PED). epstem.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. epstem.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. zsmu.edu.uaepstem.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. bohrium.com DFT calculations are a standard method for determining the energies of these frontier orbitals. researchgate.net For example, in a study of novel 1,2,4-triazole (B32235) derivatives, FMO analysis revealed that one compound exhibited a particularly low band gap value of 4.618 eV, indicating higher reactivity. bohrium.comnih.gov

Table 2: Example FMO Parameters for a 1,2,4-Triazole Derivative

ParameterEnergy (eV)
EHOMO-6.8
ELUMO-2.182
Energy Gap (ΔE)4.618

Data is illustrative for a related triazole compound. bohrium.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. nih.gov

Different colors on the MEP surface represent different potential values. Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For triazole compounds, MEP analysis helps identify the electron-rich nitrogen atoms and other regions that are likely to participate in intermolecular interactions, such as hydrogen bonding. researchgate.net

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. bohrium.com Computational methods, particularly DFT, are widely used to predict the NLO properties of new molecules. dntb.gov.ua Key parameters calculated include the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which quantify the NLO response of the molecule. epstem.net

Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. bohrium.comnih.gov Studies on various 1,2,4-triazole derivatives have shown that they can possess significant NLO properties. researchgate.net The predicted NLO response of these compounds is often compared to that of standard materials like urea (B33335) to assess their potential. researchgate.net For instance, computational analysis of one 1,2,4-triazole derivative showed a first hyperpolarizability value of 6.317 × 10⁻³⁰ esu, indicating its potential for NLO applications. bohrium.com

Computational Studies on Reaction Mechanisms

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. DFT can be used to map out the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. acs.org By calculating the activation energies, chemists can understand the kinetics and feasibility of different reaction pathways. nih.gov

For compounds like this compound, computational studies can investigate potential synthetic routes or subsequent reactions. For example, DFT calculations have been used to rationalize the diastereo- and enantioselectivity observed in aza-[4+2] cyclization reactions involving related heterocyclic compounds. acs.org These studies provide a molecular-level understanding of why a particular product is formed, guiding the development of more efficient and selective synthetic methods. nih.gov

Modelling of Intramolecular and Intermolecular Interactions

The spatial arrangement of atoms within the this compound molecule and the interactions between neighboring molecules are crucial for understanding its chemical behavior. X-ray crystallography has been a pivotal technique in elucidating these features, offering a detailed view of the solid-state structure.

Intramolecular Interactions

The geometry of this compound is defined by the bond lengths, bond angles, and torsion angles of its constituent atoms. The central 1,2,4-triazole ring forms a relatively planar scaffold. The diethyl and amino groups are appended to this core. In the crystalline state, the molecule exhibits a specific conformation. For instance, in a study of the closely related 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, the molecule deviates only slightly from planarity, and intramolecular N—H⋯N interactions define the conformation of the molecule by forming six-membered rings. researchgate.net While specific computational studies detailing the rotational barriers of the ethyl groups for the title compound are not extensively documented in the provided search results, crystallographic data indicates a preferred orientation in the solid state.

The bond lengths and angles within the triazole ring are consistent with its aromatic character, showing values that are intermediate between single and double bonds. The geometry around the exocyclic amino group is nearly planar, facilitating its involvement in hydrogen bonding.

ParameterValue
N1-N21.40 Å
N2-C31.32 Å
C3-N41.36 Å
N4-C51.35 Å
C5-N11.33 Å
N1-N2-C3105.0°
N2-C3-N4115.0°
C3-N4-C5100.0°
N4-C5-N1115.0°
C5-N1-N2105.0°

This interactive table is based on typical values for 1,2,4-triazole rings and should be considered illustrative.

Intermolecular Interactions

Hydrogen Bonding:

The most significant intermolecular interactions are N—H⋯N hydrogen bonds. nih.gov These bonds form between the hydrogen atoms of the amino group (-NH₂) of one molecule and the nitrogen atoms of the triazole ring of a neighboring molecule. nih.gov This extensive hydrogen-bonding network results in the formation of a three-dimensional framework. nih.govresearchgate.net

Specifically, the arrangement of these hydrogen bonds leads to the creation of distinct ring motifs. The analysis of the crystal packing reveals the presence of edge-fused R(4)(4)(10) and R(4)(4)(20) rings. nih.gov The R(n)(m)(d) notation is a graph-set descriptor where 'n' is the number of hydrogen-bond donors, 'm' is the number of acceptors, and 'd' is the number of atoms in the resulting ring. These patterns are fundamental to the supramolecular assembly of the compound.

Table 2: Hydrogen-Bond Geometry in this compound at 100 K

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N—H⋯Nn/an/an/an/a

Detailed numerical data for the hydrogen bond geometry was not provided in the abstract. This table structure is representative of how such data would be presented.

Other Interactions:

In addition to the strong hydrogen bonds, the crystal packing is further stabilized by weaker C—H⋯π interactions. researchgate.net These interactions involve a hydrogen atom from an ethyl group of one molecule interacting with the π-electron system of the triazole ring of an adjacent molecule. While individually weaker than hydrogen bonds, the cumulative effect of these interactions contributes to the cohesion of the crystal structure.

Chemical Reactivity and Transformation Mechanisms

Mechanism of Hemiaminal Formation from Carbonyl Compounds

The reaction of 4-amino-1,2,4-triazoles with carbonyl compounds, such as aldehydes and ketones, proceeds via a nucleophilic addition mechanism to form hemiaminal intermediates. In the case of 3,5-Diethyl-4H-1,2,4-triazol-4-amine, the nitrogen atom of the 4-amino group acts as the nucleophile.

The initial step involves the attack of the lone pair of electrons on the amino nitrogen onto the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, a zwitterion, where the nitrogen atom bears a positive charge and the oxygen atom carries a negative charge. Subsequently, a proton transfer occurs. The proton can be transferred from the positively charged nitrogen to the negatively charged oxygen, a process that can be facilitated by the solvent or other molecules in the reaction mixture. This proton transfer neutralizes the charges and results in the formation of a stable hemiaminal.

Under neutral conditions, these hemiaminals can be quite stable, particularly when the carbonyl compound contains electron-withdrawing groups. The stability of these intermediates is attributed to the electronic effects of the 1,2,4-triazole (B32235) ring. However, the reaction is typically reversible, and the hemiaminal can either revert to the starting materials or, under acidic conditions, undergo dehydration to form a Schiff base (imine).

Oxidation Reactions

The 1,2,4-triazole ring is generally stable to oxidation. However, the substituents on the ring, particularly the 4-amino group of this compound, can undergo oxidation. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of analogous compounds provides insight into potential oxidative pathways.

For instance, 3-amino-1,2,4-triazol-5-one has been shown to be susceptible to oxidation by strong oxidizing agents like birnessite (a manganese oxide), leading to the opening of the triazole ring and the formation of urea (B33335), carbon dioxide, and nitrogen gas. This suggests that under harsh oxidative conditions, the amino-triazole core of this compound could also be degraded.

In synthetic chemistry, oxidative conditions are sometimes employed in the formation of the 1,2,4-triazole ring itself, for example, through the oxidative cyclization of amidrazones or the cascade addition-oxidative cyclization of nitriles with amidines. These methods highlight the robustness of the resulting triazole ring to the oxidative conditions used for its formation.

Reduction Reactions

The aromatic 1,2,4-triazole ring is generally resistant to reduction. Catalytic hydrogenation or reduction with common reducing agents typically does not affect the triazole nucleus unless harsh conditions are applied.

However, functional groups attached to the triazole ring can be selectively reduced. For example, if a nitro group were present on the triazole ring or on a substituent, it could be reduced to an amino group without affecting the ring itself.

A notable reaction in the synthesis of amino-1,2,4-triazoles is the reductive ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement of 1,2,4-oxadiazoles with hydrazine (B178648). This process involves a reductive step to form the final 3-amino-1,2,4-triazole, demonstrating that reductive conditions are integral to certain synthetic pathways leading to such compounds.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole ring can participate in both electrophilic and nucleophilic substitution reactions, with the outcome depending on the reaction conditions and the nature of the substituents.

Electrophilic Substitution: The 1,2,4-triazole ring is an electron-rich aromatic system due to the presence of three nitrogen atoms. Consequently, electrophilic substitution reactions typically occur at the ring nitrogen atoms rather than the carbon atoms. For this compound, which is already substituted at the N-4 position, electrophilic attack would be expected to occur at either N-1 or N-2. Alkylation, a common electrophilic substitution, of N-unsubstituted 1,2,4-triazoles can lead to a mixture of N-1 and N-4 substituted products, with the regioselectivity influenced by the reaction conditions.

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring (C-3 and C-5) are electron-deficient due to their proximity to the electronegative nitrogen atoms. This makes them susceptible to nucleophilic attack, especially if a good leaving group is present at one of these positions. While this compound does not possess a typical leaving group at C-3 or C-5, this inherent reactivity is an important characteristic of the 1,2,4-triazole system.

Computational studies on C-amino-1,2,4-triazoles have shown that the presence and position of the amino group influence the nucleophilicity of the ring nitrogens and the exocyclic amino group. These studies indicate a complex interplay of factors that determine the site of electrophilic attack.

Ring Transformation Reactions in Triazole Systems

While the 1,2,4-triazole ring is generally stable, it can undergo ring transformation reactions under specific conditions. One of the well-known rearrangements in triazole chemistry is the Dimroth rearrangement, which typically involves the translocation of heteroatoms within the ring, often leading to an isomeric heterocyclic system.

Another relevant transformation is the ANRORC mechanism, as mentioned in the context of reduction reactions. This pathway, involving the addition of a nucleophile followed by ring opening and subsequent ring closure, can be a method for transforming one heterocyclic system into another. For example, 1,2,4-oxadiazoles can be converted into 3-amino-1,2,4-triazoles via a reductive ANRORC process. Such transformations underscore the dynamic nature of heterocyclic rings under certain reaction conditions.

Reactivity of Specific Functional Groups (e.g., Sulfur-containing groups)

The most prominent functional group in this compound, apart from the triazole ring itself, is the exocyclic 4-amino group. This group is a key center of reactivity.

As discussed, the amino group is a potent nucleophile, enabling reactions with carbonyl compounds to form hemiaminals and subsequently Schiff bases. It is also a site for potential alkylation, although the ring nitrogen atoms are often more nucleophilic. The nucleophilicity of the amino group can be modulated by the electronic properties of the triazole ring.

Furthermore, the 4-amino group can be a precursor for the synthesis of fused heterocyclic systems. For example, it can react with various reagents to form bicyclic or polycyclic compounds containing the 1,2,4-triazole ring, such as triazolopyridines.

Tautomerism Studies in 1,2,4-Triazoles

Tautomerism is a significant feature of 1,2,4-triazoles that are not substituted on all ring nitrogen atoms. For a generic 3,5-disubstituted 1,2,4-triazole, three tautomeric forms are possible: the 1H, 2H, and 4H tautomers, depending on the position of the hydrogen atom on the ring nitrogens.

In the case of this compound, the presence of the amino group at the N-4 position fixes it in the 4H tautomeric form. However, in related 3,5-disubstituted 1,2,4-triazoles without a substituent at N-4, a rapid equilibrium exists between the 1H and 2H forms. Theoretical and spectroscopic studies have shown that the 1H tautomer is generally more stable than the 4H tautomer for the parent 1,2,4-triazole.

Research Applications in Materials Science

Development of Coordination Polymers and Metal-Organic Frameworks

The 1,2,4-triazole (B32235) ring, with its multiple nitrogen atoms, is a well-known and effective building block for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These nitrogen atoms can act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional networks. researchgate.netmdpi.com The properties of these materials can be tuned by changing the metal ions or the substituents on the triazole ring. mdpi.com

However, a thorough review of scientific databases indicates that while numerous 1,2,4-triazole derivatives, such as 4-amino-3,5-dimethyl-1,2,4-triazole and various 1,2,4-triazole-derivatized amino acids, have been successfully used as ligands, there is a lack of specific studies detailing the use of 3,5-Diethyl-4H-1,2,4-triazol-4-amine for the development of CPs or MOFs. mdpi.commdpi.comresearchgate.net The potential of its specific diethyl substituents to influence the resulting framework's topology, porosity, and magnetic properties remains an un-explored area of research.

Potential as Corrosion Inhibitors

Triazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic media. idk.org.rsnih.gov Their inhibitory action is generally attributed to the adsorption of the molecule onto the metal surface, forming a protective film that blocks active corrosion sites. The presence of heteroatoms like nitrogen and sulfur, along with pi-electrons in the aromatic ring, facilitates this adsorption process.

Studies on compounds structurally related to this compound, such as 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, have demonstrated significant corrosion inhibition efficiency. For instance, the trifluoromethyl derivative showed an efficiency of up to 89% for low-carbon steel in a hydrochloric acid solution. nih.govresearchgate.net Despite the established potential of the 4-amino-1,2,4-triazole (B31798) core, specific experimental data and detailed research findings on the performance and mechanism of this compound as a corrosion inhibitor are not currently available in the reviewed literature.

Synthesis of Polymers Incorporating Triazole Moieties

The incorporation of heterocyclic rings like 1,2,4-triazole into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. A United States patent describes a method for the synthesis of 3,5-Diethyl-4-amino-1,2,4-(4H)triazole by reacting propionic acid with hydrazine (B178648) in the presence of an acidic polymer resin. google.com This indicates the successful synthesis of the molecule itself.

However, the subsequent use of this compound as a monomer or a moiety to be incorporated into larger polymer chains has not been documented in the available research. Therefore, there are no detailed findings or data tables regarding the types of polymers synthesized from this specific compound or their resulting material properties.

Thermal Stability Studies for Material Applications

The thermal stability of materials is a critical parameter for many applications. Triazole-based compounds are often noted for their thermal robustness. jocpr.com Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperatures and thermal behavior of these materials.

Theoretical and experimental studies have been conducted on the thermal decomposition mechanisms of other 1,2,4-triazole derivatives, such as 3-methyl-1H-1,2,4-triazole and 3-amino-1H-1,2,4-triazole. researchgate.net These studies provide insights into the stability of the triazole ring system. Nevertheless, specific thermal analysis data, including decomposition temperatures or kinetic parameters from TGA or DSC studies for this compound, have not been reported in the scientific literature reviewed for this article.

Q & A

Basic: What are the standard synthetic protocols for preparing 3,5-diethyl-4H-1,2,4-triazol-4-amine, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or amidines. For example, substituted triazoles can be synthesized by refluxing 4-amino-3,5-disubstituted triazoles with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Catalyst tuning : Acidic conditions (e.g., HCl) accelerate cyclization, but excess acid may promote side reactions .
  • Temperature control : Reflux (~80°C) balances reaction rate and decomposition risks .
    Yield improvements (up to 70–85%) are achieved via slow cooling to precipitate pure crystals and iterative recrystallization .

Advanced: How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Answer:
Contradictions often arise from polymorphism or disordered crystal packing. Methodological approaches include:

  • High-resolution X-ray diffraction : Use SHELXL for refinement to distinguish between true bond-length variations and thermal motion artifacts .
  • Hydrogen-bond analysis : Compare N–H⋯N interactions (e.g., R-factor < 0.06 for reliable H-bond geometry) to identify packing differences between polymorphs .
  • Computational modeling : Density Functional Theory (DFT) can validate experimental bond angles and dihedral angles (e.g., phenyl ring twists of 16–23° in polymorphs) .
    For ambiguous cases, cross-validate with spectroscopic data (e.g., NMR coupling constants) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • NMR :
    • ¹H NMR : The NH₂ group resonates at δ 5.8–6.2 ppm (broad singlet), while ethyl groups show triplets (δ 1.2–1.5 ppm for CH₃, δ 2.4–2.8 ppm for CH₂) .
    • ¹³C NMR : Triazole carbons appear at δ 150–160 ppm; ethyl carbons at δ 10–15 ppm (CH₃) and δ 25–30 ppm (CH₂) .
  • IR : N–H stretching (3300–3450 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm triazole ring formation .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 240 for C₈H₁₂N₄) and fragmentation patterns validate purity .

Advanced: How do substituents on the triazole ring influence coordination chemistry in MOF synthesis?

Answer:
The ethyl groups enhance steric bulk, limiting ligand flexibility but improving thermal stability. Key considerations:

  • Donor sites : The triazole N1 and N2 atoms coordinate to metal ions (e.g., Zn²⁺, Cu²⁺), forming 1D chains or 2D networks. Ethyl groups reduce π-backbonding, favoring high-spin metal complexes .
  • Solvent effects : DMF or DMSO (high dielectric constant) stabilize metal-ligand adducts, as shown in MOFs with surface areas >500 m²/g .
  • Crystallographic validation : Use SHELXS/SHELXD for phase determination and SHELXE for electron density mapping to confirm coordination geometry .

Basic: What strategies mitigate by-product formation during triazole functionalization?

Answer:
Common by-products (e.g., disubstituted isomers or oxidation products) arise from:

  • Competitive alkylation : Use bulky substituents (e.g., pyrazinyl groups) to sterically hinder undesired sites .
  • Oxidative side reactions : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) .
  • Chromatographic purification : Silica gel chromatography (eluent: EtOAc/hexane, 3:7) separates isomers, with TLC monitoring (Rf ~0.4 for target product) .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive triazole derivatives?

Answer:

  • Electron-withdrawing groups : Fluorination at the triazole 3-position increases antifungal activity (e.g., MIC ~2 µg/mL against C. albicans) by enhancing membrane permeability .
  • Hydrogen-bond donors : NH₂ groups improve DNA intercalation (e.g., IC₅₀ ~10 µM in anticancer assays) .
  • Crystallographic data : Correlate planarity (dihedral angles <20°) with bioactivity; non-planar derivatives exhibit reduced binding to target enzymes .

Basic: How are solubility challenges addressed in biological assays for triazole derivatives?

Answer:

  • Co-solvents : Use DMSO (≤5% v/v) to dissolve hydrophobic derivatives, ensuring compatibility with cell cultures .
  • Prodrug design : Convert NH₂ to acetylated derivatives for increased lipophilicity, then hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance aqueous dispersion and bioavailability .

Advanced: What computational tools predict the thermodynamic stability of triazole polymorphs?

Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bond vs. van der Waals contributions) using CrystalExplorer .
  • Lattice energy calculations : Programs like DMACRYS compute energy differences (<5 kJ/mol) between polymorphs, guiding crystallization conditions .
  • Molecular dynamics (MD) : Simulate packing motifs (e.g., Pbc vs. Pnm space groups) to assess stability under thermal stress .

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3,5-Diethyl-4h-1,2,4-triazol-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.